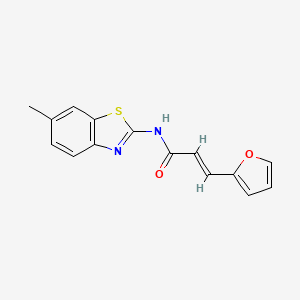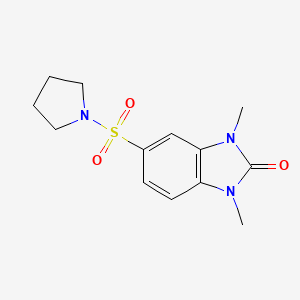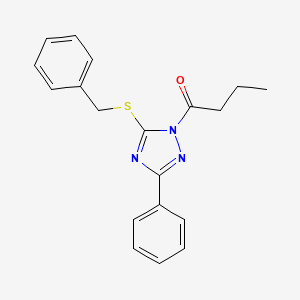![molecular formula C18H23OP B5759791 isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
isobutyl[bis(2-methylphenyl)]phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl[bis(2-methylphenyl)]phosphine oxide, commonly known as Cyphenothrin, is a synthetic insecticide that belongs to the pyrethroid family. It is widely used in agriculture and household pest control due to its effectiveness against a broad range of insects. The purpose of
作用機序
Cyphenothrin acts as a neurotoxin by binding to the sodium channels in the nervous system of insects, leading to hyperexcitation and paralysis. It disrupts the normal functioning of the nervous system, leading to death of the insect.
Biochemical and Physiological Effects:
Cyphenothrin has been found to have a low toxicity to mammals and birds. However, it can cause skin irritation and respiratory problems in humans if exposed to high concentrations. It has also been found to have a toxic effect on aquatic organisms, including fish and invertebrates.
実験室実験の利点と制限
Cyphenothrin has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level, making it a reliable and consistent insecticide. It is also highly effective against a broad range of insects, making it a versatile tool for insect research. However, Cyphenothrin has some limitations for lab experiments. It has a short residual effect, meaning that it loses its effectiveness quickly after application. It also has a low solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research on Cyphenothrin. One area of research is the development of new formulations that increase its residual effect and solubility in water. Another area of research is the investigation of its potential for use in integrated pest management strategies, which aim to reduce the use of pesticides in agriculture. Additionally, there is a need for further research on the potential environmental impacts of Cyphenothrin, particularly on aquatic organisms. Finally, there is a need for research on the potential health effects of long-term exposure to Cyphenothrin in humans.
Conclusion:
In conclusion, Cyphenothrin is a synthetic insecticide that is widely used in agriculture and household pest control. It is highly effective against a broad range of insects and has been extensively studied for its insecticidal properties. Cyphenothrin acts as a neurotoxin by binding to the sodium channels in the nervous system of insects, leading to hyperexcitation and paralysis. While it has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research on Cyphenothrin, including the development of new formulations, investigation of its potential for use in integrated pest management, and further research on its potential environmental and health impacts.
合成法
Cyphenothrin is synthesized by reacting 2-methylphenylacetonitrile with isobutyl bromide in the presence of sodium hydride, followed by reacting the resulting product with chloroform and phosphorus trichloride. This reaction produces Cyphenothrin as a white crystalline solid with a melting point of 45-47°C.
科学的研究の応用
Cyphenothrin has been extensively studied for its insecticidal properties in various scientific research studies. It has been found to be highly effective against a broad range of insects, including mosquitoes, cockroaches, and flies. Cyphenothrin has been used in the development of insecticide formulations for agricultural and household pest control. It has also been used in the development of insecticide-treated bed nets for malaria prevention.
特性
IUPAC Name |
1-methyl-2-[(2-methylphenyl)-(2-methylpropyl)phosphoryl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23OP/c1-14(2)13-20(19,17-11-7-5-9-15(17)3)18-12-8-6-10-16(18)4/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOLSJSSQVZFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CC(C)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[(2-methylphenyl)-(2-methylpropyl)phosphoryl]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)
![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)


![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)